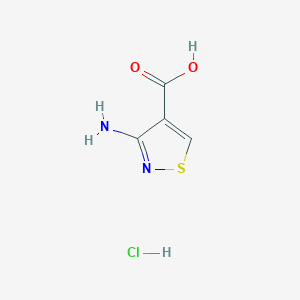

3-Aminoisothiazole-4-carboxylic acid hydrochloride

Descripción

BenchChem offers high-quality 3-Aminoisothiazole-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminoisothiazole-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C4H5ClN2O2S |

|---|---|

Peso molecular |

180.61 g/mol |

Nombre IUPAC |

3-amino-1,2-thiazole-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C4H4N2O2S.ClH/c5-3-2(4(7)8)1-9-6-3;/h1H,(H2,5,6)(H,7,8);1H |

Clave InChI |

KNRCFNCSDWHZIZ-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=NS1)N)C(=O)O.Cl |

Origen del producto |

United States |

Comprehensive Technical Guide on 3-Aminoisothiazole-4-carboxylic Acid Hydrochloride: Physicochemical Profiling, Salt Selection, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic fragments and their corresponding salt forms is critical for optimizing both synthetic tractability and pharmacokinetic profiles. 3-Aminoisothiazole-4-carboxylic acid hydrochloride is a highly versatile, bifunctional building block frequently utilized in fragment-based drug discovery (FBDD).

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, specifically contrasting the free base with its hydrochloride (HCl) salt. By examining the molecular weight, chemical formula, and the mechanistic causality behind salt selection, this guide serves as an authoritative resource for researchers and drug development professionals aiming to integrate isothiazole scaffolds into novel active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

The core scaffold is an isothiazole—a five-membered aromatic ring containing adjacent sulfur and nitrogen atoms—substituted with a primary amine at the C3 position and a carboxylic acid at the C4 position. This dense functionalization makes it an excellent bioisostere for pyrazoles and oxazoles[1].

-

Free Base Molecular Formula:

[2] -

Free Base Molecular Weight: 144.15 g/mol [3]

-

Hydrochloride Salt Molecular Formula:

(often denoted as -

Hydrochloride Salt Molecular Weight: 180.61 g/mol

The addition of the hydrogen chloride molecule increases the molecular weight by exactly 36.46 g/mol . This mass shift is a critical parameter during mass spectrometry (MS) validation, as the ionization of the salt will typically yield the free base

Quantitative Data Summary

Table 1: Physicochemical Properties of 3-Aminoisothiazole-4-carboxylic Acid

| Property | Free Base | Hydrochloride Salt |

| Molecular Formula | ||

| Molecular Weight | 144.15 g/mol | 180.61 g/mol |

| Exact Mass | 143.999 Da | 179.976 Da |

| CAS Registry Number | 920459-08-1 | 2194520-19-7 |

| Theoretical Chloride % | 0.00% | 19.63% |

Mechanistic Rationale: The Role of the Hydrochloride Salt

In drug development, approximately 56% of commercially viable basic drugs are formulated as salts, with hydrochloride being the most prevalent counter-ion[4]. The decision to utilize 3-Aminoisothiazole-4-carboxylic acid in its HCl salt form rather than its free base is driven by three mechanistic factors:

-

Crystal Lattice Energy and Stability: The free base contains an electron-rich primary amine that is susceptible to auto-oxidation over time. Protonation of this amine to form the ammonium hydrochloride salt alters the crystal lattice energy, yielding a thermodynamically stable solid that resists oxidative degradation and thermal breakdown[5].

-

Solubility and Solvation Dynamics: The zwitterionic nature of the free base often results in poor solubility in both water and standard organic solvents. The HCl salt significantly increases the hydration energy, drastically improving aqueous solubility. This is crucial for biological assays and purification steps[6].

-

The Common-Ion Effect: When administered orally or utilized in acidic aqueous environments, HCl salts exhibit unique solubility profiles governed by the common-ion effect. The presence of endogenous chloride ions (e.g., in gastric fluid) can suppress the solubility product equilibrium (

) of the salt, a factor that formulation scientists must account for during API development[4][6].

Table 2: Comparative Solubility and Stability Profile

| Parameter | Free Base | Hydrochloride Salt | Mechanistic Rationale |

| Aqueous Solubility | Low to Moderate | High | Protonation of the primary amine disrupts the neutral crystal lattice, increasing hydration energy. |

| Organic Solubility (DCM/EtOAc) | Moderate | Low | The ionic nature of the salt prevents efficient solvation in low-dielectric, non-polar solvents. |

| Oxidative Stability | Susceptible | Highly Stable | Protonation reduces the electron density on the amine nitrogen, preventing auto-oxidation. |

Experimental Protocols: Preparation and Analytical Validation

To ensure rigorous scientific integrity, the synthesis and validation of the HCl salt must operate as a self-validating system . The following protocol details the conversion of the free base to the HCl salt, emphasizing the causality behind solvent and reagent choices.

Step-by-Step Methodology

-

Solubilization: Suspend 1.0 equivalent (1.44 g, 10 mmol) of 3-Aminoisothiazole-4-carboxylic acid (free base) in 20 mL of anhydrous methanol. Causality: Methanol is chosen as a polar protic solvent to disrupt the intermolecular hydrogen bonding of the free base, allowing for a homogenous reaction mixture.

-

Acidification: Dropwise, add 1.1 equivalents (11 mmol) of a 4.0 M anhydrous HCl solution in dioxane at 0°C. Causality: Anhydrous HCl is strictly used instead of aqueous hydrochloric acid to prevent the introduction of water, which complicates the isolation of the highly water-soluble salt.

-

Precipitation: Stir the mixture for 30 minutes, then slowly add 40 mL of cold diethyl ether. Causality: Diethyl ether acts as an anti-solvent. Its low dielectric constant forces the ionic hydrochloride salt to crash out of the solution, driving the crystallization process.

-

Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether (2 x 10 mL), and dry under a high vacuum for 12 hours.

Self-Validating QA/QC Loop

To guarantee the 1:1 stoichiometry of the salt, the isolated compound must pass two orthogonal analytical checks:

-

LC-MS Validation: The mass spectrum must show the

peak at m/z 145.0 , confirming the intact isothiazole core without degradation. -

Ion Chromatography / Titration: A silver nitrate (

) titration must yield a chloride content of ~19.6% . Any deviation indicates either incomplete salt formation or the presence of trapped HCl/solvent.

Workflow for the preparation and analytical validation of the hydrochloride salt.

Synthetic Utility in Medicinal Chemistry

Isothiazoles are critical components in the design of biologically active substances, often utilized to enhance the metabolic stability of drug candidates[7]. The bifunctional nature of 3-Aminoisothiazole-4-carboxylic acid HCl makes it an ideal precursor for complex API synthesis.

During synthetic campaigns, the HCl salt is typically suspended in an aprotic solvent (e.g., DMF or DCM). In situ neutralization is achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA). This liberates the free carboxylic acid, which can then be activated by coupling reagents (like HATU or EDC) to form stable amide bonds with target pharmacophores. The C3-amino group remains available for subsequent orthogonal functionalization, such as urea formation or Buchwald-Hartwig cross-coupling[7].

Logical pathway for utilizing the HCl salt in fragment-based drug discovery and amide coupling.

References

- BLD Pharm. "920459-08-1 | 3-Aminoisothiazole-4-carboxylic acid".

- ChemScene. "920459-08-1 | 3-Aminoisothiazole-4-carboxylic acid".

- ChemSrc. "3-Aminoisothiazole-4-carboxylic acid hydrochloride".

- Pharmaceutical Technology. "Salt Selection in Drug Development".

- National Science Foundation (NSF PAR). "REVIEW - Isothiazoles".

- Thieme Connect. "Isothiazoles in the Design and Synthesis of Biologically Active Substances".

- GSC Online Press. "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development".

- Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation: Current Prospects".

Sources

safety data sheet (SDS) for 3-Aminoisothiazole-4-carboxylic acid hydrochloride

An In-Depth Technical Guide to the Safe Handling of 3-Aminoisothiazole-4-carboxylic acid hydrochloride

Introduction: A Proactive Approach to Laboratory Safety

For researchers and scientists engaged in drug development, the introduction of novel chemical entities into the laboratory workflow necessitates a robust and scientifically-grounded safety assessment. 3-Aminoisothiazole-4-carboxylic acid hydrochloride is one such compound, a heterocyclic building block with potential applications in medicinal chemistry. This guide provides an in-depth technical overview of its safety profile and handling procedures.

Chemical and Physical Properties: The Foundational Data

Understanding a compound's physical state and structural attributes is the first step in a comprehensive safety assessment. The properties listed below are based on available data for the hydrochloride salt and its hydrate form.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂S · HCl | [2] |

| Molecular Weight | 180.61 g/mol (anhydrous) | [1] |

| Physical Form | Solid, likely a crystalline powder | |

| Storage Temperature | Room temperature, in a dry, inert atmosphere | [1] |

| CAS Number | Not definitively assigned for the title compound. (Isomer: 72632-94-1) | [1] |

Hazard Identification and GHS Classification

Based on the hazard classifications of its close structural analogs, 3-Aminoisothiazole-4-carboxylic acid hydrochloride is anticipated to be classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary concerns are irritation to the skin, eyes, and potentially the respiratory system.

Anticipated GHS Classification:

-

Skin Irritation: Category 2

-

Serious Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)

These classifications are visualized in the GHS label below.

Caption: GHS Label for 3-Aminoisothiazole-4-carboxylic acid hydrochloride.

Toxicological Profile: Understanding the "Why"

A Senior Application Scientist does not just follow rules; they understand the principles behind them. The irritant nature of this compound can be logically deduced from its chemical structure.

-

Mechanism of Irritation : The primary driver of irritation is the acidic nature of the hydrochloride salt. In the presence of moisture (on skin, in eyes, or in the respiratory tract), the HCl moiety can lower the local pH, leading to chemical irritation. Furthermore, while isothiazole rings are generally stable, they are known components in some biocides and can be reactive towards biological nucleophiles, which could contribute to the irritant effect[3].

-

Respiratory Irritation (H335) : As a fine, crystalline solid, there is a significant risk of generating airborne dust during handling (e.g., weighing, transferring). Inhalation of these fine particles can lead to mechanical and chemical irritation of the nasal passages, throat, and upper respiratory tract, causing symptoms like coughing and shortness of breath.

-

Skin Irritation (H315) : Direct contact with the skin can cause localized redness, inflammation, and discomfort. This is due to the aforementioned acidic properties and potential reactivity of the molecule. Prolonged or repeated contact should be avoided.

-

Serious Eye Irritation (H319) : The eyes are exceptionally sensitive to acidic and particulate matter. Direct contact will likely cause significant pain, redness, and watering. It is imperative to prevent any eye exposure, as serious irritation can result.

To date, no specific data on carcinogenicity, mutagenicity, or reproductive toxicity for this compound has been reported.

Safe Handling and Personal Protective Equipment (PPE)

A self-validating protocol for handling this compound involves a multi-layered approach to exposure prevention. The core principle is to contain the solid and prevent contact.

Mandatory Personal Protective Equipment (PPE) Ensemble

The following diagram outlines the minimum required PPE for handling 3-Aminoisothiazole-4-carboxylic acid hydrochloride.

Caption: Essential PPE and workstation setup for handling the compound.

Experimental Protocol: Weighing and Transferring the Solid

-

Preparation : Don the complete PPE ensemble as detailed above. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Containment : Perform all manipulations, including weighing and transfers, within the fume hood to contain any dust.

-

Tool Selection : Use anti-static spatulas and weigh boats to prevent the fine powder from dispersing due to static electricity.

-

Transfer : Gently tap the spatula to transfer the solid. Avoid any actions that could create a dust cloud. If transferring to a reaction vessel, do so slowly.

-

Cleaning : After use, decontaminate the spatula and work surface within the fume hood using a damp cloth (e.g., with 70% ethanol) to wipe away any residual powder.

-

Doffing PPE : Remove gloves using the proper technique to avoid contaminating your hands, followed by the lab coat. Wash hands thoroughly with soap and water[4].

Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5][6].

-

Skin Contact : Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical advice[5].

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[5].

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention[7].

Spill Response Workflow

The following workflow should be initiated for any spills of the solid material.

Caption: Step-by-step workflow for responding to a solid spill.

Fire-Fighting and Disposal

-

Fire-Fighting Measures : In case of a fire, use standard extinguishing media appropriate for organic solids, such as dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Hazardous decomposition products may include nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas[8].

-

Disposal Considerations : Dispose of unused material and contaminated waste in a designated hazardous waste container. All disposal practices must be in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways[9].

Conclusion

While 3-Aminoisothiazole-4-carboxylic acid hydrochloride lacks a comprehensive, dedicated safety data sheet, a thorough and scientifically rigorous safety protocol can be established by analyzing its chemical structure and the known hazards of its close analogs. By adhering to the principles of containment, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with confidence and maintain a safe laboratory environment.

References

-

aapptec. (n.d.). Safety Data Sheet. Retrieved March 7, 2026, from [Link]

-

MilliporeSigma. (n.d.). 4-Aminoisothiazole-3-carboxylic acid hydrochloride. Retrieved March 7, 2026, from [Link]

-

(n.d.). Safety Data Sheet. Retrieved March 7, 2026, from [Link]

-

(n.d.). Safety Data Sheet. Retrieved March 7, 2026, from [Link]

-

NANOPHOS S.A. (2017, November 21). Safety data sheet. Retrieved March 7, 2026, from [Link]

-

American Academy of Forensic Sciences. (2011). Toxicology Section – 2011. Retrieved March 7, 2026, from [Link]

-

Royal Society of Chemistry. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

Efthymiou, M. L., & Jouglard, J. (1982). [Thiazolidine carboxylic acid toxicity. A review of 78 cases (author's transl)]. Nouvelle Presse Médicale, 11(7), 509–512. Retrieved from [Link]

-

Campos, F., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(18), 4267. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. You are being redirected... [hit2lead.com]

- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. images.thdstatic.com [images.thdstatic.com]

A Technical Guide to the Melting Point Determination of 3-Aminoisothiazole-4-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of a Melting Point in Pharmaceutical Research

In the realm of drug discovery and development, the melting point is more than a simple physical constant; it is a gateway to understanding a compound's solid-state properties. For a molecule like 3-Aminoisothiazole-4-carboxylic acid hydrochloride, which belongs to a class of heterocyclic compounds with significant biological interest, a well-defined melting point serves several critical functions:

-

Indicator of Purity: A sharp and reproducible melting range is a reliable indicator of a compound's purity. Impurities tend to depress and broaden the melting range.[1]

-

Compound Identification: A measured melting point can be compared with literature values (when available) or used as a characteristic identifier for a newly synthesized compound.

-

Stability Assessment: The melting point can provide initial clues about the thermal stability of a compound.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will often exhibit distinct melting points. Identifying and characterizing these polymorphs is crucial as they can have different solubilities, bioavailabilities, and stabilities.

Given the ionic nature of the hydrochloride salt and the presence of functional groups capable of hydrogen bonding (the carboxylic acid and the amino group), 3-Aminoisothiazole-4-carboxylic acid hydrochloride is expected to be a crystalline solid with a relatively high melting point due to strong intermolecular forces.[2][3]

Factors Influencing the Melting Point of 3-Aminoisothiazole-4-carboxylic Acid Hydrochloride

The melting point of an organic compound is primarily determined by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[4] For 3-Aminoisothiazole-4-carboxylic acid hydrochloride, the key contributing factors are:

| Factor | Influence on Melting Point | Rationale |

| Ionic Interactions | High | The presence of the hydrochloride salt creates strong electrostatic forces between the protonated isothiazole nitrogen and the chloride ion. Ionic compounds generally have high melting points.[5] |

| Hydrogen Bonding | High | The carboxylic acid and amino groups are excellent hydrogen bond donors and acceptors, leading to a strong, three-dimensional network of intermolecular bonds that require significant energy to break.[1][4] |

| Molecular Weight | Moderate | Generally, as molecular weight increases, so do van der Waals forces, contributing to a higher melting point.[1] |

| Molecular Symmetry and Packing | Significant | The planarity of the isothiazole ring may allow for efficient packing in the crystal lattice. Symmetrical molecules that can pack tightly tend to have higher melting points.[1][4] |

| Presence of Impurities | Lowers and Broadens | Impurities disrupt the crystal lattice, making it easier to overcome the intermolecular forces. This results in a lower melting point and a broader melting range.[1] |

| Polymorphism | Variable | Different crystalline arrangements (polymorphs) of the same molecule will have different lattice energies and thus different melting points. |

Methodologies for Melting Point Determination

Two primary methods are employed for the determination of melting points in a research and development setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

The Capillary Method

This is the most common and accessible method for determining the melting point of a crystalline solid.[6][7][8]

Principle: A small, powdered sample is packed into a thin-walled capillary tube and heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting range.

Workflow for Capillary Melting Point Determination

Caption: Workflow for Melting Point Determination by the Capillary Method.

Experimental Protocol: Capillary Method

-

Sample Preparation:

-

Ensure the sample of 3-Aminoisothiazole-4-carboxylic acid hydrochloride is completely dry, as residual solvent can act as an impurity.[9]

-

Finely powder a small amount of the sample.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[9]

-

-

Instrument Setup and Measurement:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15°C per minute.

-

For an accurate measurement, use a new sample and heat rapidly to about 15-20°C below the approximate melting point found.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid appears (T_onset).

-

Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (T_clear).

-

-

Data Reporting:

-

The melting point should be reported as a range: T_onset – T_clear.

-

Note any observations such as color change or decomposition.

-

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method.[10][11]

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram. The onset of this peak is typically taken as the melting point.[12]

Workflow for DSC Analysis

Caption: Workflow for Melting Point Determination by DSC.

Experimental Protocol: DSC

-

Sample Preparation:

-

Accurately weigh 1-5 mg of 3-Aminoisothiazole-4-carboxylic acid hydrochloride into a DSC pan.

-

Place the lid on the pan and seal it using a sample press.

-

-

Instrument Setup and Measurement:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the instrument to heat the sample at a constant rate, typically 10°C per minute, under an inert atmosphere (e.g., nitrogen).

-

The temperature program should span a range that includes the expected melting point.

-

-

Data Analysis:

-

The output is a thermogram of heat flow versus temperature.

-

The melting event will appear as an endothermic peak.

-

The melting point is determined as the onset temperature of this peak.

-

The area under the peak corresponds to the enthalpy of fusion, which is a measure of the energy required to melt the sample.[12]

-

Conclusion

While the exact melting point of 3-Aminoisothiazole-4-carboxylic acid hydrochloride remains to be definitively reported, this guide provides the necessary framework for its determination. The melting point is a fundamental characteristic that underpins the purity, stability, and solid-state behavior of this promising pharmaceutical building block. For initial characterization and purity assessment, the capillary method offers a rapid and accessible approach. For more in-depth studies, particularly those involving polymorphism and thermodynamic properties, Differential Scanning Calorimetry is the preferred technique. By following the detailed protocols outlined herein, researchers can confidently and accurately determine the melting point of 3-Aminoisothiazole-4-carboxylic acid hydrochloride, a critical step in its journey from synthesis to potential therapeutic application.

References

-

Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved March 7, 2026, from [Link]

-

Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved March 7, 2026, from [Link]

-

3.3 Melting points and Boiling Points. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved March 7, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab. Retrieved March 7, 2026, from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved March 7, 2026, from [Link]

-

What Factors Affect Melting Point? (2022, March 24). Sciencing. Retrieved March 7, 2026, from [Link]

-

Understanding Melting Points in Organic Chemistry. (2025, March 4). HSCprep. Retrieved March 7, 2026, from [Link]

-

4.3: Melting Point Determination Procedure. (2022, August 20). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

-

Melting point determination. (n.d.). Edisco. Retrieved March 7, 2026, from [Link]

-

5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). Jordi Labs. Retrieved March 7, 2026, from [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass. Retrieved March 7, 2026, from [Link]

-

A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. Retrieved March 7, 2026, from [Link]

-

Chemical Characterization and Therapeutic Evaluation of Condensed Cinnolo-Isothiazole Derivatives. (n.d.). IJIRT. Retrieved March 7, 2026, from [Link]

-

Differential Scanning Calorimetry. (2024, February 8). Improved Pharma. Retrieved March 7, 2026, from [Link]

-

Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2018, November 26). RSC Publishing. Retrieved March 7, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) Testing of Materials. (n.d.). Applus+ DatapointLabs. Retrieved March 7, 2026, from [Link]

-

Synthesis of isothiazole derivatives with potential biological activity. (1989). Acta Poloniae Pharmaceutica, 46(3), 237-242. Retrieved from [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2016). Molecules, 21(9), 1143. Retrieved from [Link]

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17). Russian Chemical Reviews, 88(10), 1055-1085. Retrieved from [Link]

-

Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Pharmaceutical Development and Technology, 18(4), 864-872. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiazole Derivatives. (2020, June 29). IntechOpen. Retrieved March 7, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

Sources

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 3. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. hscprep.com.au [hscprep.com.au]

- 5. sciencing.com [sciencing.com]

- 6. thinksrs.com [thinksrs.com]

- 7. westlab.com [westlab.com]

- 8. edisco.it [edisco.it]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. resolvemass.ca [resolvemass.ca]

- 11. improvedpharma.com [improvedpharma.com]

- 12. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

Application Note: Advanced Amide Coupling Protocols for 3-Aminoisothiazole-4-carboxylic Acid Hydrochloride

Executive Summary & Mechanistic Challenges

3-Aminoisothiazole-4-carboxylic acid hydrochloride is a highly versatile, yet synthetically challenging, heteroaromatic amino acid building block used extensively in medicinal chemistry and drug development. Its successful incorporation into target scaffolds requires overcoming three distinct physicochemical hurdles:

-

The Hydrochloride Salt & Zwitterionic Nature: As an HCl salt, the molecule requires precise stoichiometric neutralization. Failure to fully liberate the free base prevents the formation of the reactive carboxylate anion, stalling the activation step[1].

-

Steric Hindrance: The 4-carboxylic acid is flanked by the 3-amino group and the isothiazole ring system, creating a sterically congested environment that resists attack by bulky nucleophiles.

-

Electronic Deactivation: The 3-amino group is attached to an electron-withdrawing heteroaromatic ring, significantly reducing its nucleophilicity compared to aliphatic amines. Standard coupling reagents (e.g., EDC/HOBt) often fail to drive N-acylation to completion[2],[3].

To prevent uncontrolled oligomerization, orthogonal protection is mandatory. You must protect the 3-amino group (e.g., via N-Boc) when coupling the 4-carboxylic acid, or protect the 4-carboxylic acid (e.g., as a methyl ester) when acylating the 3-amino group.

Strategic Reagent Selection

Selecting the correct coupling reagent is the most critical variable in these workflows. The table below synthesizes quantitative and qualitative data for activating either the isothiazole-4-carboxylic acid or an external acid for coupling with the 3-amino group.

| Coupling Reagent | Active Intermediate | Suitability for 3-Aminoisothiazole | Key Advantages & Causality | Byproducts |

| HATU / DIPEA | O-At Active Ester | Excellent (Preferred for C-amidation) | The neighboring nitrogen in the HOAt leaving group accelerates aminolysis via intramolecular hydrogen bonding, overcoming steric hindrance[4],[5]. | Tetramethylurea (TMU), HOAt |

| Acyl Fluoride (In situ) | Acyl Fluoride | Excellent (Preferred for N-acylation) | Highly electrophilic; specifically designed to force amide bond formation with electron-deficient heteroaromatic amines[3]. | Fluoride salts |

| EDC / HOBt | OBt Active Ester | Moderate to Poor | Often sluggish for the deactivated 3-amino group; prone to O-acylisourea rearrangement if the amine attacks too slowly[4],[2]. | Urea (water-soluble), HOBt |

| T3P / Pyridine | Mixed Anhydride | Good | Excellent for scale-up due to water-soluble byproducts; low epimerization risk, but requires extended heating for deactivated amines. | Water-soluble phosphates |

Synthetic Workflows & Mechanistic Logic

The decision tree for utilizing 3-aminoisothiazole-4-carboxylic acid hydrochloride diverges based on whether the molecule will act as the electrophile (C-amidation) or the nucleophile (N-acylation).

Divergent synthetic workflows for C-amidation vs. N-acylation of 3-aminoisothiazole derivatives.

Experimental Protocols

Protocol A: C-Amidation of the 4-Carboxylic Acid using HATU

Objective: Couple the sterically hindered 4-carboxylic acid to an external aliphatic or aromatic amine. Prerequisite: The 3-amino group must be pre-protected (e.g., as N-Boc-3-aminoisothiazole-4-carboxylic acid).

Mechanistic Rationale: HATU (uronium salt) is selected over EDC because the resulting O-At ester is significantly more reactive toward aminolysis. The nitrogen at the 7-position of the azabenzotriazole ring provides anchimeric assistance, guiding the incoming amine to the carbonyl carbon[4],[5]. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile[1].

HATU-mediated activation of the sterically hindered 4-carboxylic acid to form the O-At ester.

Step-by-Step Methodology:

-

Preparation & Neutralization: Suspend N-Boc-3-aminoisothiazole-4-carboxylic acid (1.0 equiv, assuming free acid form) in anhydrous DMF (0.1 M to 0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add DIPEA (3.0 equiv).

-

Self-Validating Checkpoint: If the starting material was a hydrochloride salt, the suspension will rapidly clarify into a homogenous solution as the zwitterion is neutralized into the soluble carboxylate.

-

-

Activation: Cool the solution to 0 °C. Add HATU (1.2 equiv) in one portion. Stir at 0 °C for 15–30 minutes to ensure complete formation of the O-At active ester[4].

-

Self-Validating Checkpoint: An aliquot analyzed by LC-MS should show the complete disappearance of the starting acid and the appearance of the O-At ester intermediate mass (

).

-

-

Coupling: Add the external amine (1.1 to 1.5 equiv). If the external amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA. Allow the reaction to warm to room temperature and stir for 2–12 hours.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer 3× with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted aliphatic amines and DIPEA), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: N-Acylation of the 3-Amino Group via In Situ Acyl Fluoride

Objective: Couple the highly electron-deficient 3-amino group to an external carboxylic acid. Prerequisite: The 4-carboxylic acid must be pre-protected (e.g., as methyl 3-aminoisothiazole-4-carboxylate).

Mechanistic Rationale: Because the isothiazole ring pulls electron density away from the 3-amino group, traditional active esters (like OBt or OAt) may not be electrophilic enough to drive the reaction, leading to stalled reactions and reagent degradation[2]. Converting the external carboxylic acid into an acyl fluoride generates an extremely hard, highly reactive electrophile that forces the coupling with deactivated heteroaromatic amines without causing α-epimerization[3].

Step-by-Step Methodology:

-

Acyl Fluoride Generation: Dissolve the external carboxylic acid (1.2 equiv) and pyridine (3.0 equiv) in anhydrous dichloromethane (DCM) under N₂. Cool to -10 °C.

-

Fluorination: Dropwise, add cyanuric fluoride (1.5 equiv) or DAST (1.2 equiv). Stir for 1 hour at -10 °C to 0 °C.

-

Self-Validating Checkpoint: A white precipitate (cyanuric acid) will form if cyanuric fluoride is used, visually confirming the generation of the acyl fluoride[3].

-

-

Filtration (Optional but Recommended): Quickly filter the suspension through a pad of Celite under N₂ to remove the cyanuric acid byproduct, washing with cold DCM.

-

Coupling: To the filtrate containing the acyl fluoride, add methyl 3-aminoisothiazole-4-carboxylate (1.0 equiv) and additional DIPEA (2.0 equiv).

-

Thermal Driving: Heat the reaction mixture to 40 °C (reflux in DCM) or transfer to a sealed tube and heat to 60 °C (if using a higher boiling solvent like DCE) for 12–24 hours. The elevated temperature is required to overcome the high activation energy barrier of the deactivated amine[3].

-

Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with DCM. Wash the organics with 1M HCl and brine, dry over MgSO₄, and purify via silica gel chromatography.

References

-

Process optimization for acid-amine coupling: a catalytic approach Growing Science[Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents PMC (NIH)[Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

Application Note: High-Yield Synthesis and Application of 3-Aminoisothiazole-4-carboxylic acid hydrochloride in Pharmaceutical Discovery

Introduction & Mechanistic Rationale

3-Aminoisothiazole-4-carboxylic acid hydrochloride (CAS: 2194520-19-7) is a highly versatile, bi-functional intermediate utilized extensively in the synthesis of advanced pharmaceutical and agrochemical active ingredients[1]. The isothiazole ring is increasingly recognized as a privileged scaffold in drug discovery, often serving as a metabolically stable bioisostere for thiazole, oxazole, or phenyl rings[2]. The unique 1,2-relationship of the electronegative sulfur and nitrogen atoms imparts distinct dipole moments and hydrogen-bonding capabilities, which are critical for target engagement in kinase inhibitors, anti-infectives, and novel herbicidal compounds[3].

Causality in Salt Selection: Why utilize the hydrochloride salt rather than the free base in synthetic workflows? The electron-rich nature of the 3-amino group makes the free base susceptible to premature oxidation and degradation during long-term storage. The HCl salt protonates the amine, significantly enhancing bench stability and increasing solubility in polar aprotic solvents (such as DMF or DMSO) upon in situ neutralization. This thermodynamic stabilization allows for precise, pH-controlled sequential functionalization—a critical requirement for self-validating and scalable synthetic workflows[4].

Physicochemical Properties

The following table summarizes the key physicochemical data necessary for reaction planning and stoichiometric calculations.

| Property | Value |

| Chemical Name | 3-Aminoisothiazole-4-carboxylic acid hydrochloride |

| CAS Number | 2194520-19-7 |

| Molecular Formula | C4H5ClN2O2S |

| Molecular Weight | 180.61 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in DCM |

| Storage Conditions | 2-8°C, desiccated, protected from light and moisture |

Experimental Workflows & Protocols

Workflow 1: Selective Amide Coupling (Pathway A)

The 4-carboxylic acid group can be selectively coupled with external primary or secondary amines to generate bioactive amides[5]. Because the 3-amino group on the isothiazole ring is rendered poorly nucleophilic by the adjacent electron-withdrawing carboxylic acid and the heteroaromatic system, self-condensation is minimized. We employ HATU as the coupling reagent due to its superior efficiency in forming the active HOAt ester, preventing epimerization and driving the reaction to completion.

Protocol: HATU-Mediated Amide Synthesis

-

Preparation: In an oven-dried 50 mL round-bottom flask under an inert N₂ atmosphere, dissolve 3-Aminoisothiazole-4-carboxylic acid hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL).

-

Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) dropwise at 0°C.

-

Self-Validation Check: The suspension should rapidly become a homogeneous solution as the free base is generated and the HCl is neutralized.

-

-

Activation: Add HATU (1.1 eq, 1.1 mmol) in one portion. Stir at 0°C for 15 minutes to ensure complete formation of the highly reactive OAt-active ester.

-

Coupling: Add the target primary amine (1.2 eq, 1.2 mmol) dropwise. Allow the reaction to warm to room temperature naturally and stir for 4-6 hours.

-

Monitoring: Monitor reaction progress via LC-MS.

-

Self-Validation Check: The disappearance of the starting material mass (m/z 145 for the free acid) and the appearance of the desired product mass validates the completion of the coupling step.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow 2: Synthesis of Fused Isothiazolo[4,3-d]pyrimidines (Pathway B)

The spatial proximity of the 3-amino and 4-carboxylic acid groups makes this intermediate an ideal bi-functional building block for synthesizing fused bicyclic systems. Isothiazolo-pyrimidines are highly potent ATP-competitive scaffolds utilized in oncology and neurodegenerative disease research[6].

Protocol: Cyclization via Formamidine Acetate

-

Preparation: Suspend 3-Aminoisothiazole-4-carboxylic acid hydrochloride (1.0 eq, 1.0 mmol) and formamidine acetate (3.0 eq, 3.0 mmol) in 2-methoxyethanol (15 mL).

-

Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 125°C) for 12 hours. The elevated temperature drives the sequential condensation and cyclodehydration.

-

Monitoring:

-

Self-Validation Check: TLC (10% MeOH in DCM) should indicate the complete consumption of the highly polar starting material and the formation of a new, highly UV-active spot corresponding to the fused pyrimidinone.

-

-

Isolation: Cool the reaction mixture to 0°C. The fused isothiazolo[4,3-d]pyrimidin-7(6H)-one will precipitate out of solution. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under high vacuum to afford the pure fused heterocycle.

Reaction Logic & Visualizations

Divergent synthetic pathways of 3-Aminoisothiazole-4-carboxylic acid HCl.

Mechanistic logic of HATU-mediated amide coupling using the intermediate.

References

-

Chemsrc. "(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b... - cas号查询: 3-Aminoisothiazole-4-carboxylic acid hydrochloride · 2194520-19-7". Available at:[Link]

-

Clerici, F., Gelmi, M. L., Pellegrino, S., & Pocar, D. "Chemistry of Biologically Active Isothiazoles". Advances in Heterocyclic Chemistry, 2021. Available at:[Link]

-

National Science Foundation (NSF PAR). "REVIEW - Recent advances in the chemistry of isothiazoles". Available at:[Link]

-

Alam, M. A., et al. "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance". Medicinal & Analytical Chemistry International Journal, 2019. Available at:[Link]

- Google Patents. "WO2016174075A1 - Herbicidal compounds".

Sources

- 1. 2387564-82-9_CAS号:2387564-82-9_(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid - 化源网 [m.chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. medwinpublisher.org [medwinpublisher.org]

- 5. WO2016174075A1 - Herbicidal compounds - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

Application Note: Reaction Conditions for the Decarboxylation of 3-Aminoisothiazole-4-carboxylic Acid Hydrochloride

Executive Summary

The isothiazole core is a highly valued pharmacophore in medicinal chemistry and agrochemicals. However, the functionalization of this heterocycle—specifically the decarboxylation of 3-aminoisothiazole-4-carboxylic acid hydrochloride to yield 3-aminoisothiazole—presents unique synthetic challenges. This application note provides a comprehensive, field-proven guide to the thermodynamic principles, comparative reaction conditions, and validated step-by-step protocols required to successfully execute this transformation.

Mechanistic Causality & Thermodynamic Challenges

Decarboxylating electron-deficient heterocycles requires overcoming significant activation energy barriers. The decarboxylation of standard isothiazole-4-carboxylic acids is thermodynamically demanding, typically requiring harsh thermal conditions (200–210 °C) comparable to those used for benzoic acids[1].

When processing 3-aminoisothiazole-4-carboxylic acid hydrochloride , the substrate presents a dual mechanistic challenge:

-

Protonation State : In its hydrochloride salt form, the 3-amino group is protonated (

). This shifts the group from being an electron-donating moiety (which would normally stabilize the decarboxylation transition state) to a strongly electron-withdrawing group, further depleting the electron density of the already deficient 1,2-thiazole ring. -

Reactivity Divergence : To facilitate carbon dioxide extrusion, the salt must be neutralized. Depending on the reagent chosen, the reaction will diverge. Using a high-boiling base like quinoline with a copper catalyst forces a pure thermal decarboxylation to yield the free amine[1]. Conversely, heating the substrate in acetic anhydride (

) drives a tandem decarboxylative acetylation, restoring the nitrogen's resonance participation and significantly lowering the required reaction temperature[1]. Alternatively, aprotic polar solvents (like DMF) combined with catalytic organic acids can stabilize the polar transition state, allowing decarboxylation at moderate temperatures (100–150 °C).

Comparative Reaction Conditions

The following table summarizes the quantitative parameters and expected outcomes for the three primary decarboxylation pathways.

| Reaction Pathway | Reagents / Catalyst | Temperature | Typical Yield | Primary Product | Key Advantage |

| A. Decarboxylative Acetylation | Acetic Anhydride ( | 135–140 °C (Reflux) | 60–70% | N-Acetyl-3-aminoisothiazole | One-pot protection and decarboxylation at lower temps. |

| B. Thermal / Metal-Catalyzed | Quinoline, Copper Chromite | 200–210 °C | 45–55% | 3-Aminoisothiazole (Free Base) | Direct access to the unprotected free amine. |

| C. Acid-Catalyzed Polar | DMF, HCl (inherent or cat.) | 100–130 °C | 50–80% | 3-Aminoisothiazole (Free Base) | Mildest thermal conditions; avoids heavy metal catalysts. |

Experimental Methodologies

Every protocol below is designed as a self-validating system, incorporating strategic quality control checkpoints to ensure reproducibility.

Protocol A: One-Pot Decarboxylative Acetylation

This method is ideal when the downstream synthesis requires a protected amine.

-

Preparation : In an oven-dried round-bottom flask equipped with a reflux condenser, suspend 3-aminoisothiazole-4-carboxylic acid hydrochloride (1.0 equiv) in anhydrous acetic anhydride (10 volumes).

-

Buffering : Add anhydrous sodium acetate (1.1 equiv). Causality: NaOAc neutralizes the hydrochloride salt, liberating the free amine to initiate rapid N-acetylation, which subsequently lowers the activation energy for decarboxylation.

-

Thermal Activation : Purge the system with Argon and heat the mixture to a gentle reflux (135–140 °C).

-

In-Process Control (IPC) : Monitor the reaction via TLC (EtOAc/Hexane). The reaction is self-validating through the visible evolution of

gas. The highly polar baseline starting material will disappear, replaced by a less polar, UV-active spot. -

Quenching : After 2–4 hours, cool the mixture to room temperature. Slowly pour the reaction mixture into crushed ice. Causality: Ice water hydrolyzes the excess acetic anhydride into water-soluble acetic acid without hydrolyzing the newly formed N-acetyl bond.

-

Isolation : Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated

until -

Validation : LC-MS should confirm the mass

(corresponding to

Protocol B: Copper-Catalyzed Thermal Decarboxylation

This method is utilized to isolate the unprotected 3-aminoisothiazole core[1].

-

Preparation : Dissolve the substrate (1.0 equiv) in freshly distilled quinoline (5–10 volumes). Causality: Quinoline acts as both a high-boiling solvent and a base to neutralize the HCl salt.

-

Catalysis : Add copper chromite catalyst (15 mol%).

-

Thermal Activation : Heat the mixture to 200–210 °C under a nitrogen atmosphere.

-

Isolation : Due to the high boiling point of quinoline, the product (3-aminoisothiazole) is best isolated via fractional vacuum distillation directly from the reaction mixture once

evolution ceases. -

Validation : FT-IR of the distillate must show the complete absence of the carboxylate

stretch (~1680-1720

Protocol C: Acid-Catalyzed Polar Aprotic Decarboxylation

An optimized method leveraging solvent polarity to lower the thermal threshold.

-

Preparation : Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF) (10 volumes). The inherent hydrochloride salt acts as the acid catalyst.

-

Thermal Activation : Heat the solution to 100–130 °C. Stir for 8–15 hours.

-

In-Process Control (IPC) : Monitor via LC-MS. The reaction is complete when the peak corresponding to the starting material mass (

) is fully replaced by the product mass ( -

Isolation : Remove the DMF under high vacuum. Partition the residue between Dichloromethane (DCM) and a pH 8 phosphate buffer to neutralize the HCl. Extract, dry, and concentrate the organic layer.

Reaction Pathway Visualization

Reaction pathways for the decarboxylation of 3-aminoisothiazole-4-carboxylic acid hydrochloride.

References

-

Brown, D.W., Sainsbury, M. "Product Class 15: Isothiazoles." Science of Synthesis, Thieme Connect.[Link]

- "Decarboxylation method of heterocyclic carboxylic acid compounds.

-

Clerici, F., et al. "Isothiazoles. Part 14. New 3-Aminosubstituted Isothiazole Dioxides." ResearchGate.[Link]

Sources

Application Note: 3-Aminoisothiazole-4-carboxylic Acid Hydrochloride in Peptide Synthesis and Peptidomimetics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Scientific Rationale

The incorporation of rigid, heteroaromatic scaffolds into peptide backbones is a cornerstone strategy in modern peptidomimetic drug design. 3-Aminoisothiazole-4-carboxylic acid hydrochloride (CAS 920459-08-1) [1] serves as a highly specialized, bifunctional building block. By replacing a standard labile peptide bond with an isothiazole ring, researchers can restrict the conformational flexibility of the peptide, often inducing or stabilizing bioactive conformations such as

Beyond conformational restriction, the isothiazole core fundamentally alters the physicochemical profile of the resulting sequence. The sulfur and nitrogen atoms act as unique hydrogen-bond acceptors, while the aromatic ring provides profound metabolic stability against proteolytic degradation. However, the unique electronic properties of this scaffold present distinct synthetic challenges—specifically, the severely reduced nucleophilicity of its heteroaromatic amine[2]. This application note details the mechanistic causality behind these challenges and provides field-proven, self-validating protocols for successful solid-phase peptide synthesis (SPPS) integration.

Physicochemical Profiling

Understanding the physical properties of the building block is critical for calculating stoichiometry and determining optimal storage conditions. Because it is supplied as a hydrochloride salt, synthetic workflows must account for the required neutralization equivalents.

Table 1: Physicochemical Properties of 3-Aminoisothiazole-4-carboxylic acid HCl

| Property | Value / Description |

| CAS Number | 920459-08-1 (Free Base) [1] |

| Molecular Formula | C₄H₄N₂O₂S • HCl |

| Molecular Weight | 144.15 g/mol (Free Base) / ~180.61 g/mol (HCl salt) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMF, DMSO, and NMP (requires base for dissolution) |

| Storage Conditions | 2-8 °C, desiccated, protected from light |

| Key Functional Groups | Heteroaromatic amine, Carboxylic acid |

Mechanistic Insights: The Heteroaromatic Challenge

Integrating 3-aminoisothiazole-4-carboxylic acid into a peptide chain requires two distinct coupling events: activating its carboxylic acid to couple with the peptide's N-terminus, and acylating its 3-amino group to continue chain elongation.

C-Terminal Activation (Coupling the Isothiazole)

The carboxylic acid at the 4-position is sterically encumbered by the adjacent 3-amino group and the bulky sulfur atom of the isothiazole ring. Standard carbodiimide chemistry (DIC/HOBt) often proceeds sluggishly. Causality: To overcome this steric shield, highly reactive uronium salts such as HATU are required. HATU generates an highly active O-At ester intermediate that is less sensitive to steric hindrance, driving the reaction to completion[3].

N-Terminal Elongation (Acylating the 3-Amino Group)

This is the most challenging step. The 3-amino group is a heteroaromatic amine. Causality: The lone pair of electrons on the exocyclic nitrogen is partially delocalized into the electron-deficient

Table 2: Comparative Coupling Efficiencies for Heteroaromatic Amines

| Coupling Reagent | Active Intermediate | Reaction Temp | Yield (Acylation of 3-Amino) |

| DIC / HOBt | OBt Ester | 25 °C | < 10% |

| HATU / DIPEA | OAt Ester | 25 °C | 35 - 40% |

| HATU / DIPEA | OAt Ester | 75 °C (Microwave) | 75 - 85% |

| T3P / Pyridine | Phosphonic Anhydride | 45 °C | 80 - 85% |

| TFFH / DIPEA | Acid Fluoride | 25 °C | > 90% |

Experimental Protocols

The following protocols are designed as self-validating systems for Fmoc-based SPPS.

Protocol A: Coupling Isothiazole-4-carboxylic acid to the Peptide N-Terminus

Objective: Form an amide bond between the isothiazole-4-carboxylic acid and the free N-terminus of a resin-bound peptide.

-

Preparation: Swell the resin-bound peptide (0.1 mmol scale) in DMF for 30 minutes. Ensure the N-terminal Fmoc group has been removed (20% piperidine in DMF, 2 × 10 min).

-

Reagent Activation: In a separate vial, dissolve 3-Aminoisothiazole-4-carboxylic acid HCl (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.

-

Neutralization & Catalysis: Add DIPEA (0.7 mmol, 7 eq) to the vial. Causality Note: 3 equivalents of DIPEA neutralize the HCl salt of the building block, while the remaining 4 equivalents deprotonate the carboxylic acid and drive the HATU activation.

-

Coupling: Vortex the activation mixture for 1 minute, then add it to the resin. Agitate at room temperature for 2 hours.

-

Self-Validation Check: Perform a standard Kaiser test. A negative result (yellow beads) confirms complete coupling. Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (3 × 3 mL).

Protocol B: Chain Elongation (Acylating the 3-Amino Group)

Objective: Couple the next Fmoc-protected amino acid to the poorly nucleophilic 3-amino group of the isothiazole.

-

Acid Fluoride Generation: In a dry vial, dissolve the incoming Fmoc-Amino Acid (0.5 mmol, 5 eq) and TFFH (0.5 mmol, 5 eq) in 2 mL of a 1:1 mixture of anhydrous DCM/DMF.

-

Activation: Add DIPEA (1.0 mmol, 10 eq) to the vial. Agitate for 15 minutes at room temperature to ensure complete conversion to the Fmoc-AA-acid fluoride.

-

Coupling: Add the activated mixture to the resin bearing the terminal 3-aminoisothiazole group. Agitate at room temperature for 12–16 hours (overnight).

-

Self-Validation Check (Critical): Do not use the Kaiser test, as heteroaromatic amines often yield false negatives with ninhydrin. Instead, use the Chloranil test (specific for secondary/arylamines) or perform a micro-cleavage (TFA/TIPS/H₂O 95:2.5:2.5 for 1 hour) and analyze via LC-MS to confirm the mass shift corresponding to successful acylation.

Workflow Visualization

The following diagram illustrates the logical progression and critical decision points when incorporating this building block into an SPPS cycle.

Workflow for incorporating 3-aminoisothiazole-4-carboxylic acid into solid-phase peptide synthesis.

References

- Google Patents. "WO2016174075A1 - Herbicidal compounds (Detailed synthesis involving 3-aminoisothiazole-4-carboxylic acid).

- Google Patents. "US9862675B1 - Method of N-formylating amines with a phosphonic anhydride (T3P applications for heteroaromatic amines).

Application Note: Strategic Functionalization of the 3-Amino Group in 3-Aminoisothiazole-4-carboxylic Acid HCl

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Scientists

Introduction & Mechanistic Insights

3-Aminoisothiazole-4-carboxylic acid (CAS 920459-08-1) is a highly valued heteroaromatic building block utilized in the design of advanced agrochemicals and pharmaceutical candidates[1],[2]. However, the functionalization of its 3-amino group presents a triad of distinct chemical challenges that require precise strategic planning:

-

Severe Electronic Deactivation: The isothiazole core is inherently electron-deficient. The lone pair of the 3-amino group is heavily delocalized into the heteroaromatic system and further deactivated by the strong electron-withdrawing effect of the adjacent C4-carboxylic acid. This renders the amine an exceptionally weak nucleophile compared to standard aliphatic or even typical aromatic amines[3].

-

The Hydrochloride Salt Factor: The compound is commercially supplied as an HCl salt. The protonated amine (

) is entirely non-nucleophilic. A deliberate neutralization (free-basing) step is mandatory prior to any electrophilic coupling[2]. -

Chemoselectivity Risks: The coexistence of a basic amine and an acidic carboxyl group can lead to zwitterion formation, mixed anhydrides, or unwanted self-condensation during activation. Transient protection of the C4-carboxylic acid is imperative to achieve high-yielding, directed functionalization of the amine.

Strategic Workflow

The following logic diagram outlines the causality-driven sequence required to successfully functionalize this challenging substrate.

Strategic workflow for the chemoselective functionalization of 3-aminoisothiazole.

Quantitative Data: Amidation Condition Optimization

Because of the attenuated nucleophilicity of the 3-amino group, standard peptide coupling reagents often fail. The table below summarizes the optimization of coupling conditions for the amidation of the protected isothiazole intermediate.

| Coupling System | Reagents | Base / Catalyst | Temp (°C) | Yield (%) | Mechanistic Observation |

| Standard Amidation | EDC·HCl, HOBt | DIPEA | 25 | < 10% | Poor conversion; amine nucleophilicity is too low to attack the OBt-ester. |

| Uronium Activation | HATU | DIPEA | 60 | 45% | Moderate yield; requires extended heating to overcome the activation barrier. |

| Acyl Chloride | R-COCl | Pyridine, DMAP | 0 to 25 | 85% | Highly efficient; DMAP forms a hyper-reactive N-acylpyridinium intermediate[4]. |

Experimental Protocols

Protocol 1: One-Pot Esterification and Free-Basing (C4-COOH Protection)

Causality: Before targeting the unreactive amine, the carboxylic acid must be masked to prevent oligomerization. A Fischer esterification generates the methyl ester, and a subsequent basic aqueous workup neutralizes the HCl salt, liberating the free 3-amino group for downstream coupling.

Step-by-Step Methodology:

-

Reaction Setup: Suspend 3-Aminoisothiazole-4-carboxylic acid HCl (1.0 eq) in anhydrous methanol (0.2 M) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Activation: Add thionyl chloride (

, 2.5 eq) dropwise over 15 minutes. Caution: Exothermic reaction with vigorous gas evolution ( -

Heating: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

-

Concentration: Cool to room temperature and concentrate the mixture in vacuo to remove excess methanol and thionyl chloride.

-

Neutralization (Critical Step): Dissolve the crude residue in ethyl acetate. Slowly add saturated aqueous

until the aqueous layer reaches pH 8. This step breaks the hydrochloride salt. -

Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

, and concentrate to yield the free-based methyl ester.

Self-Validation Checkpoint: Analyze the organic extract via TLC (10% MeOH in DCM). The product ester will migrate significantly higher (

) compared to the baseline-retained zwitterionic starting material.

Protocol 2: High-Efficiency Amidation of the 3-Amino Group

Causality: To overcome the high activation energy barrier of the electron-deficient heteroaromatic amine, highly reactive acyl chlorides paired with 4-Dimethylaminopyridine (DMAP) are employed. DMAP acts as a nucleophilic catalyst, forming an highly electrophilic N-acylpyridinium intermediate that forces the weak isothiazole amine to react[4].

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the protected 3-aminoisothiazole intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

-

Base & Catalyst Addition: Add anhydrous pyridine (3.0 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C.

-

Electrophile Addition: Add the desired acyl chloride (1.5 eq) dropwise.

-

Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Quench & Workup: Quench the reaction with saturated aqueous

. Extract with DCM (2x). Wash the organic layer with 1N HCl (to remove pyridine), followed by saturated -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Checkpoint: Quench a 5 µL aliquot in 1 mL of acetonitrile and analyze via LC-MS. Successful amidation is indicated by a mass shift of

and the disappearance of the starting material peak. InNMR (DMSO- ), the broad singlet of the primary amine ( ) will be replaced by a sharp, downfield secondary amide proton ( ).

References

- Source: chemscene.

- Source: google.

- Source: thieme-connect.

- Source: nih.

Sources

- 1. chemscene.com [chemscene.com]

- 2. WO2016174075A1 - Herbicidal compounds - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Utility of 3-Aminoisothiazole-4-carboxylic acid hydrochloride in Medicinal Chemistry

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern drug discovery, heterocyclic building blocks are indispensable tools for constructing novel molecular architectures with therapeutic potential. Among these, the isothiazole nucleus, a five-membered aromatic ring containing one nitrogen and one sulfur atom, offers a unique combination of electronic properties and hydrogen bonding capabilities. 3-Aminoisothiazole-4-carboxylic acid hydrochloride presents a particularly valuable scaffold. Its vicinal amino and carboxyl functional groups provide orthogonal handles for synthetic elaboration, enabling the exploration of diverse chemical space. This arrangement is especially conducive to the synthesis of rigid structures that can effectively interact with biological targets. Thiazole and isothiazole derivatives are prevalent in numerous FDA-approved drugs and are actively investigated for their wide-ranging biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document serves as a technical guide for researchers, outlining the strategic applications and detailed synthetic protocols for leveraging this potent building block.

Physicochemical Properties

A thorough understanding of the starting material's properties is critical for successful experimental design.

| Property | Value | Source |

| CAS Number | 72632-94-1 | [4] |

| Molecular Formula | C₄H₅ClN₂O₂S | [4][5] |

| Molecular Weight | 180.61 g/mol | [4][5] |

| Appearance | Solid (White to off-white) | |

| Purity | ≥95-98% (Typical) | |

| Storage | Room temperature, inert atmosphere, keep dry and cool. | |

| Solvent (for NMR) | DMSO-d6 | [5] |

Core Application: A Privileged Scaffold for Protein Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins.[6] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major target class for therapeutic intervention. The molecular architecture of 3-aminoisothiazole-4-carboxylic acid is exceptionally well-suited for the design of kinase inhibitors.

Mechanistic Rationale: The majority of kinase inhibitors target the ATP-binding site. The 3-amino group of the isothiazole ring can act as a hydrogen bond donor, forming critical interactions with the "hinge" region of the kinase, a conserved sequence of amino acids that anchors the adenine moiety of ATP. The 4-carboxylic acid group, following transformation into an amide, can be elaborated with various substituents designed to project into the solvent-exposed region or specific hydrophobic sub-pockets, thereby conferring potency and selectivity for the target kinase. This strategic design has been successfully applied to various heterocyclic scaffolds.[1][7][8]

Caption: Conceptual design of a kinase inhibitor.

Experimental Protocols: Amide Bond Formation

The most frequent and pivotal reaction involving 3-aminoisothiazole-4-carboxylic acid is the formation of an amide bond via its carboxylic acid functionality.[9][10] This reaction is a cornerstone of medicinal chemistry, yet coupling an electron-rich heterocyclic amine with a carboxylic acid can be challenging.[9][10] The use of modern coupling reagents is essential to activate the carboxylic acid, facilitating an efficient reaction.[11][12]

Below are detailed protocols for two common and reliable methods: HATU-mediated coupling and EDC/NHS-mediated coupling.

Protocol 1: HATU-Mediated Amide Coupling

This method is highly efficient and generally provides clean, high-yield reactions in short timeframes. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium-based coupling reagent that creates a highly reactive O-acylisourea intermediate.

A. Materials and Reagents:

-

3-Aminoisothiazole-4-carboxylic acid hydrochloride

-

Amine of interest (1.2 equivalents)

-

HATU (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

B. Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-aminoisothiazole-4-carboxylic acid hydrochloride (1.0 equivalent).

-

Dissolution: Add anhydrous DMF to dissolve the starting material.

-

Activation: Add HATU (1.1 eq.) to the solution, followed by the dropwise addition of DIPEA (3.0 eq.). The extra equivalent of base is to neutralize the hydrochloride salt of the starting material.

-

Pre-activation Stir: Stir the mixture at room temperature for 15-30 minutes. During this time, the carboxylic acid is activated.[11]

-

Amine Addition: Add the desired amine (1.2 eq.) to the pre-activated mixture.

-

Reaction: Stir the reaction at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted starting materials and DMF.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

Caption: General workflow for HATU-mediated amide coupling.

Protocol 2: EDC/NHS-Mediated Amide Coupling

This carbodiimide-based method is another widely used, cost-effective alternative. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, and the addition of NHS (N-Hydroxysuccinimide) forms a more stable activated ester, which helps to minimize side reactions and improve yields.[11]

A. Materials and Reagents:

-

3-Aminoisothiazole-4-carboxylic acid hydrochloride

-

Amine of interest (1.0-1.2 equivalents)

-

EDC hydrochloride (1.2 equivalents)

-

NHS (1.2 equivalents)

-

DIPEA or another non-nucleophilic base (2.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or DMF

-

5% aqueous Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

B. Step-by-Step Procedure:

-

Reaction Setup: In a flask under an inert atmosphere, dissolve 3-aminoisothiazole-4-carboxylic acid hydrochloride (1.0 eq.) in anhydrous DCM or DMF.

-

Base Addition: Add DIPEA (2.0 eq.) to neutralize the hydrochloride and facilitate the coupling.

-

Activation: Add NHS (1.2 eq.) followed by EDC (1.2 eq.).

-

Activation Stir: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the NHS-ester.[11]

-

Amine Addition: Add the amine (1.0-1.2 eq.) to the solution.

-

Reaction: Stir the reaction at room temperature for 2-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up (for organic reactions):

-

Dilute the mixture with additional DCM or another suitable organic solvent.

-

Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via column chromatography.

Caption: Mechanism of EDC/NHS mediated amide coupling.

Comparative Data: Selecting a Coupling Reagent

The choice of coupling reagent is critical and depends on factors like substrate sensitivity, cost, and desired reaction time.

| Coupling Reagent | Class | Advantages | Disadvantages |

| HATU/DIPEA | Aminium Salt | Fast reaction times, high yields, low racemization. | Higher cost, byproducts can complicate purification. |

| EDC/NHS | Carbodiimide | Cost-effective, water-soluble byproducts (easy removal). | Slower reaction times, potential for side reactions if NHS is omitted.[9][11] |

| SOCl₂/Oxalyl Chloride | Acid Chloride Formation | Very reactive, inexpensive. | Harsh conditions, not suitable for sensitive substrates, generates HCl.[12][13] |

Characterization of Synthesized Derivatives

Confirmation of the final product structure and purity is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the covalent structure of the new molecule. Spectra are typically recorded in solvents like DMSO-d6 or CDCl₃.[5][14]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the product and provides an initial assessment of its purity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the compound with high accuracy.

Conclusion

3-Aminoisothiazole-4-carboxylic acid hydrochloride is a high-value building block for medicinal chemistry and drug development. Its pre-installed, orthogonally-addressable functional groups make it an ideal starting point for creating libraries of compounds, particularly in the pursuit of novel kinase inhibitors. The amide coupling protocols described herein provide reliable and reproducible methods for the synthetic elaboration of this scaffold. By understanding the principles behind the applications and the causality of the experimental steps, researchers can effectively harness the potential of this versatile molecule to accelerate the discovery of new therapeutic agents.

References

- 3-isothiazolecarboxylic acid, 4-amino-, monohydrochloride - Optional[1H NMR] - Spectrum. SpectraBase.

- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.

- 4-Aminoisothiazole-3-carboxylic acid hydrochloride | 72632-94-1. Sigma-Aldrich.

- Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed.

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Formation of amides: one-pot condensation of carboxylic acids and amines medi

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Amide Synthesis. Fisher Scientific.

- Substituted benzothiazole kinase inhibitors.

- 4-Aminoisothiazole-3-carboxylic acid hydrochloride. ChemScene.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Thiazole Ring—A Biologically Active Scaffold. PMC.

- 4-Aminoisothiazole-3-carboxylic acid hydrochloride hydr

- 4-Aminoisothiazole-3-carboxylic acid hydrochloride | 72632-94-1. Sigma-Aldrich.

- Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolys

- A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv

- 2-Aminothiazole-4-carboxylic acid. Chem-Impex.

- Aminothiazole Building Blocks for the Synthesis of Bioactive Compounds. TCI Chemicals.

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. spectrabase.com [spectrabase.com]

- 6. WO2007121154A2 - Substituted benzothiazole kinase inhibitors - Google Patents [patents.google.com]